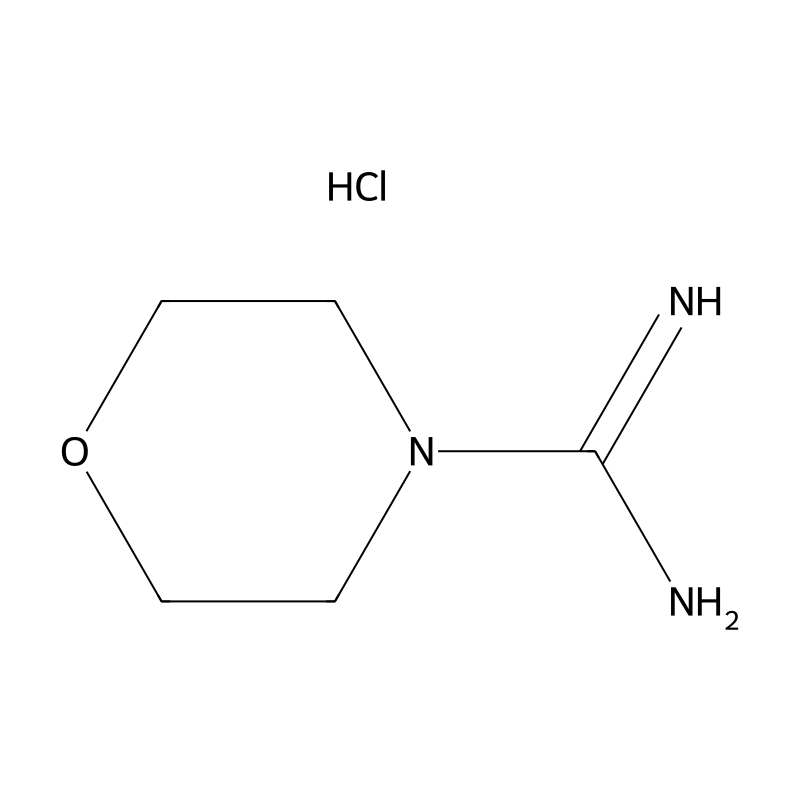

Morpholine-4-carboximidamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

Biomolecule Analogue

The presence of a functional group similar to a peptide bond (carboximidamide) suggests Morpholine-4-carboximidamide hydrochloride could be used as an analogue for studying peptide interactions with enzymes or other biomolecules. Further research is needed to confirm this hypothesis.

Material Science Applications

The combination of a nitrogen-containing heterocycle (morpholine) and a positively charged group (hydrochloride) might impart interesting properties for material science applications. However, there is no current research available to support this.

Morpholine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClN₃O and a molecular weight of 165.62 g/mol. It is a derivative of morpholine, which is a six-membered heterocyclic compound containing one nitrogen atom in the ring. This specific compound features a carboximidamide functional group, which contributes to its unique chemical properties and potential biological activities. The compound is known for its high solubility in water, making it suitable for various applications in pharmaceutical and chemical research .

- Hydrolysis: The compound can undergo hydrolysis to form morpholine and related carboxylic acids under acidic or basic conditions.

- Condensation Reactions: It can react with various electrophiles to form more complex molecules, often used in the synthesis of pharmaceuticals.

- Nucleophilic Substitution: The nitrogen atoms in the imidamide group can act as nucleophiles, participating in substitution reactions with alkyl halides or acyl chlorides .

Research indicates that Morpholine-4-carboximidamide hydrochloride exhibits significant biological activity. It has been shown to interact with various biological targets, including enzymes involved in metabolic pathways. Its potential as an inhibitor of certain enzymes makes it a candidate for drug development, particularly in areas related to metabolic disorders and infectious diseases .

In vitro studies suggest that this compound may have antiviral properties, although specific mechanisms of action and efficacy against particular viruses require further investigation.

The synthesis of Morpholine-4-carboximidamide hydrochloride can be achieved through several methods:

- Direct Amidation: This involves the reaction of morpholine with an appropriate carboxylic acid derivative followed by treatment with ammonia or an amine to introduce the imidamide functionality.

- Cyclization Reactions: Starting from simpler morpholine derivatives, cyclization reactions can be employed to introduce the carboximidamide group.

- Chemical Modifications: Existing morpholine compounds can be modified through various chemical transformations to yield Morpholine-4-carboximidamide hydrochloride .

Morpholine-4-carboximidamide hydrochloride has several applications:

- Pharmaceutical Development: Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting various diseases.

- Chemical Research: The compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

- Biochemical Studies: It can be utilized in studies exploring enzyme interactions and metabolic pathways due to its solubility and reactivity .

Interaction studies involving Morpholine-4-carboximidamide hydrochloride have revealed its ability to inhibit specific enzymes, which could play a role in therapeutic applications. These studies typically involve:

- Enzyme Kinetics: Assessing how the compound affects enzyme activity and determining inhibition constants.

- Molecular Docking Studies: Computational methods are used to predict how Morpholine-4-carboximidamide hydrochloride binds to its biological targets at the molecular level.

- Cell Culture Experiments: Evaluating the compound's effects on cell viability and proliferation in vitro provides insights into its potential therapeutic effects .

Several compounds share structural similarities with Morpholine-4-carboximidamide hydrochloride, including:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Moroxydine | Heterocyclic biguanidine | Antiviral properties; used for influenza treatment |

| Morpholino | Heterocyclic amine | Versatile pharmacophore; involved in various drugs |

| N,N-Dimethylformamide | Amide | Solvent and reagent; used in organic synthesis |

| 2-Aminomorpholine | Amino derivative | Potential anti-cancer activity |

Uniqueness of Morpholine-4-Carboximidamide Hydrochloride

Morpholine-4-carboximidamide hydrochloride is unique due to its specific combination of morpholine structure with the carboximidamide functionality, granting it distinct chemical reactivity and biological activity not found in other similar compounds. Its high solubility enhances its utility in pharmaceutical formulations compared to less soluble analogs like N,N-Dimethylformamide or even other morpholine derivatives .

Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8) emerged from efforts to synthesize guanidine derivatives with enhanced reactivity and stability. Early work in the mid-20th century focused on modifying morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom. The addition of a carboximidamide group to morpholine’s nitrogen atom marked a pivotal advancement, enabling novel applications in organic synthesis and medicinal chemistry.

A key synthesis route, reported in the 2010s, involved reacting O-methylisourea sulfate with morpholine under reflux conditions, followed by deprotonation with sodium hydroxide. This method yielded high-purity morpholine-4-carboximidamide, which was subsequently isolated as its hydrochloride salt for improved stability.

Significance in Chemical Research

Morpholine-4-carboximidamide hydrochloride serves as a versatile intermediate in organic synthesis. Its guanidine-like structure facilitates nucleophilic substitution and coordination chemistry, making it valuable for constructing complex heterocycles. For example, it has been employed in the synthesis of pyrazole- and pyrimidine-based pharmacophores, which are critical in antiviral and antibacterial drug discovery.

The compound’s ability to act as a ligand in metal-catalyzed reactions further underscores its utility. Its morpholine core provides steric and electronic modulation, enhancing reaction selectivity in cross-coupling processes.

Position in Heterocyclic Chemistry

As a bifunctional heterocycle, morpholine-4-carboximidamide hydrochloride bridges the gap between oxygen- and nitrogen-containing systems. The morpholine ring adopts a chair conformation, while the carboximidamide group introduces planar geometry, enabling π-stacking interactions. This dual functionality has been exploited in the design of kinase inhibitors and protease modulators, where precise spatial arrangement is critical.

Molecular Structure and Formula (C5H12ClN3O)

Morpholine-4-carboximidamide hydrochloride is a crystalline organic compound with the molecular formula C₅H₁₂ClN₃O and a molecular weight of 165.62 grams per mole [1] [2]. The compound represents the hydrochloride salt form of morpholine-4-carboximidamide, where the free base possesses the molecular formula C₅H₁₁N₃O with a molecular weight of 129.16 grams per mole [3] [4]. The structure consists of a six-membered morpholine ring system attached to a carboximidamide functional group, with the hydrochloride moiety providing ionic stabilization [1].

The compound crystallizes as a colorless to white solid with a melting point range of 138-139°C [3] [6]. X-ray crystallographic analysis reveals that the morpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocyclic rings [7] [8]. The overall molecular architecture demonstrates the characteristic features of both morpholine heterocycles and amidine functional groups, resulting in a compound with unique chemical properties [9].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClN₃O |

| Molecular Weight (g/mol) | 165.62 |

| Free Base Formula | C₅H₁₁N₃O |

| Free Base Molecular Weight (g/mol) | 129.16 |

| Physical Form | Colorless to white crystalline solid |

| Melting Point (°C) | 138-139 |

Structural Features and Functional Groups

The molecular structure of morpholine-4-carboximidamide hydrochloride incorporates several distinct functional groups that contribute to its chemical behavior [1] [9]. The morpholine ring represents a six-membered heterocycle containing both nitrogen and oxygen heteroatoms, specifically featuring an ether oxygen and a tertiary amine nitrogen within the ring structure [10] [11]. This heterocyclic framework provides the compound with characteristic physicochemical properties including enhanced water solubility and specific conformational preferences [10].

The carboximidamide functional group, also known as an amidine group, constitutes a critical structural element characterized by the general formula RC(=NR')NR₂ [12] [13]. In morpholine-4-carboximidamide, this group features a carbon atom bonded to both an imine nitrogen (C=N) and an amino nitrogen (C-NH₂), creating a resonance-stabilized system [12] [7]. X-ray crystallographic data demonstrates that the carbon-nitrogen bond lengths within the carboximidamide unit are 1.2971 Å for the C=N bond and 1.3595 Å for the C-NH₂ bond, indicating characteristic double-bond and single-bond character respectively [7] [8].

The morpholine ring system exhibits a chair conformation with specific bond angles that deviate from ideal trigonal planar geometry [7] [14]. The nitrogen-carbon-nitrogen angles within the carboximidamide group measure 115.49°, 119.68°, and 124.83°, demonstrating the non-planar nature of the CN₃ unit [7] [8]. This structural arrangement results from the electronic properties of the amidine functional group, where electron delocalization occurs between the nitrogen atoms [12] [7].

| Structural Parameter | Value | Bond Character |

|---|---|---|

| C=N bond length (Å) | 1.2971 (14) | Double bond |

| C-N bond length NH₂ (Å) | 1.3595 (14) | Single bond |

| C-N bond length morpholine (Å) | 1.3902 (13) | Single bond |

| N-C-N angle 1 (°) | 115.49 (9) | Trigonal deviation |

| N-C-N angle 2 (°) | 119.68 (10) | Trigonal deviation |

| N-C-N angle 3 (°) | 124.83 (10) | Trigonal deviation |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-morpholinecarboximidamide hydrochloride, reflecting the systematic naming conventions for heterocyclic amidine derivatives [9] [15]. Alternative acceptable IUPAC designations include morpholine-4-carboximidamide hydrochloride, which emphasizes the substitution pattern on the morpholine ring system [1] [9]. The nomenclature follows standard conventions where the morpholine ring serves as the parent structure with the carboximidamide group designated as a substituent at the 4-position [4] [9].

Several alternative names and synonyms are recognized in chemical literature and commercial databases [4] [16]. The compound is frequently referred to as 4-morpholinecarboximidamide hydrochloride, 4-morpholinecarboximidamide monohydrochloride, and morpholinoformamidine hydrochloride [16] [17]. Additional systematic names include 4-morpholinecarboxamidine hydrochloride and morpholine-4-carboxamidine hydrochloride, which reflect alternative approaches to naming the amidine functional group [4] [17].

The abbreviated form morpholine-4-carboxamidine HCl is commonly employed in commercial and research contexts [2] [18]. Database entries also recognize the compound under various structural descriptors that emphasize different aspects of its molecular architecture [4] [19]. These naming variations reflect the historical development of chemical nomenclature and the diverse approaches used by different chemical databases and suppliers [4] [16].

| Name Type | Designation |

|---|---|

| Primary IUPAC Name | 4-morpholinecarboximidamide hydrochloride |

| Alternative IUPAC Name | morpholine-4-carboximidamide hydrochloride |

| Systematic Name 1 | 4-Morpholinecarboximidamide, monohydrochloride |

| Systematic Name 2 | Morpholinoformamidine hydrochloride |

| Systematic Name 3 | 4-Morpholinecarboxamidine hydrochloride |

| Commercial Abbreviation | Morpholine-4-carboxamidine HCl |

Chemical Registry Numbers and Identifiers

CAS Number: 5638-78-8

The Chemical Abstracts Service number 5638-78-8 serves as the unique numerical identifier for morpholine-4-carboximidamide hydrochloride in chemical databases and regulatory systems worldwide [1] [2] [9]. This CAS number specifically designates the hydrochloride salt form of the compound, distinguishing it from the free base form which carries the separate CAS number 17238-66-3 [2] [4]. The CAS registry system provides unambiguous identification for chemical substances, enabling precise communication between researchers, manufacturers, and regulatory agencies [1] [20].

The assignment of CAS number 5638-78-8 reflects the compound's recognition as a distinct chemical entity with specific structural and physicochemical properties [9] [18]. This numerical identifier facilitates accurate database searches, literature reviews, and commercial transactions involving the compound [1] [2]. Regulatory agencies and chemical suppliers rely on CAS numbers to ensure consistent identification across different naming systems and languages [20] [18].

MDL Number: MFCD20037392

The MDL number MFCD20037392 represents an additional unique identifier assigned by the Molecular Design Limited database system [2] [9] [18]. This alphanumeric code provides an alternative method for tracking and referencing the compound in chemical information systems and commercial databases [1] [20]. The MDL numbering system complements CAS registration by offering enhanced database functionality and cross-referencing capabilities [2] [18].

The assignment of MDL number MFCD20037392 enables efficient integration with modern chemical database systems and inventory management platforms [9] [20]. This identifier facilitates automated data processing and ensures accurate compound identification across diverse software applications used in chemical research and commerce [18] [20]. The MDL system provides enhanced search capabilities and structural query functions that complement traditional CAS-based identification methods [2] [9].

Stereochemical Properties and Conformational Analysis

The stereochemical characteristics of morpholine-4-carboximidamide hydrochloride are primarily determined by the conformational preferences of the morpholine ring system and the geometric constraints imposed by the carboximidamide functional group [7] [21]. X-ray crystallographic studies demonstrate that the morpholine ring adopts a chair conformation, consistent with the general conformational behavior observed in six-membered heterocyclic compounds [7] [8] [14].

The chair conformation of the morpholine ring results in distinct axial and equatorial positions for substituents, with the carboximidamide group occupying a specific orientation that minimizes steric interactions [21] [22]. Infrared spectroscopic studies and temperature-dependent analysis indicate that morpholine derivatives preferentially adopt conformations where nitrogen-containing substituents occupy equatorial positions [22] [21]. This conformational preference reflects the thermodynamic stability gained through reduced steric hindrance and favorable electronic interactions [21] [22].

The carboximidamide functional group exhibits planar characteristics due to resonance delocalization between the nitrogen atoms, although the CN₃ plane shows deviation from ideal trigonal planar geometry [7] [12]. The observed bond angles of 115.49°, 119.68°, and 124.83° demonstrate the influence of electronic effects and steric constraints on the molecular geometry [7] [8]. This geometric arrangement affects the compound's reactivity patterns and intermolecular interactions [12] [7].

Conformational analysis reveals that the morpholine ring undergoes rapid interconversion between chair conformations at room temperature, with the equatorial orientation of the carboximidamide substituent being thermodynamically favored [21] [22]. The activation barrier for ring flipping is relatively low, allowing dynamic conformational equilibrium under ambient conditions [21] [23]. Nuclear magnetic resonance spectroscopy studies support these conformational assignments through analysis of coupling patterns and chemical shift behavior [23] [21].

| Conformational Parameter | Observation | Reference Method |

|---|---|---|

| Morpholine Ring Conformation | Chair form | X-ray crystallography |

| Carboximidamide Orientation | Equatorial preference | IR spectroscopy |

| CN₃ Plane Geometry | Deviation from trigonal planar | X-ray crystallography |

| Ring Interconversion | Rapid at room temperature | NMR spectroscopy |

| Thermodynamic Preference | Equatorial substitution | Temperature studies |

Morpholine-4-carboximidamide hydrochloride exists as a crystalline solid under standard conditions [2]. The compound exhibits a characteristic colorless to white solid appearance, which is typical for organic hydrochloride salts . This physical presentation facilitates its identification and handling in laboratory and industrial settings. The solid state provides stability and ease of storage compared to liquid or gaseous forms of related compounds.

Solubility Parameters

The compound demonstrates high solubility in aqueous systems, with a measured solubility of 42.3 mg/mL, corresponding to 0.255 mol/L in water [4]. This excellent water solubility is primarily attributed to the presence of the hydrochloride salt, which significantly enhances the polar character of the molecule compared to its free base form. The high aqueous solubility makes the compound suitable for various pharmaceutical and chemical research applications where water-based formulations are preferred.

The enhanced solubility profile of the hydrochloride salt form represents a significant improvement over the free base, which typically exhibits lower water solubility. This solubility characteristic is crucial for bioavailability considerations in pharmaceutical applications and facilitates purification processes during synthesis.

Spectroscopic Characteristics

UV-Visible Spectroscopy

Limited specific ultraviolet-visible spectroscopic data are available for morpholine-4-carboximidamide hydrochloride. However, related compounds in the morpholine carboximidamide family, such as moroxydine hydrochloride, exhibit characteristic absorption maxima around 241 nm [7]. This absorption is attributed to electronic transitions involving the carboximidamide chromophore and the morpholine ring system.

The UV-Vis spectroscopic behavior of morpholine-4-carboximidamide hydrochloride would be expected to show similar characteristics due to the shared structural features. The presence of the conjugated carboximidamide group (C=N-NH₂) provides the primary chromophoric center responsible for UV absorption in this wavelength region.

Infrared Spectroscopy

Infrared spectroscopy of morpholine-4-carboximidamide hydrochloride would be expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key spectroscopic features would include:

- C=N stretching vibrations in the region of 1600-1700 cm⁻¹, characteristic of the carboximidamide functionality

- N-H stretching modes appearing in the 3200-3500 cm⁻¹ region from the amino groups

- C-O stretching vibrations from the morpholine ether oxygen around 1000-1300 cm⁻¹

- C-H stretching and bending modes from the aliphatic carbons of the morpholine ring

The hydrochloride salt formation may introduce additional characteristics in the fingerprint region due to the ionic interactions between the protonated nitrogen and chloride ion.

NMR Spectroscopy

Nuclear magnetic resonance spectroscopic data for morpholine-4-carboximidamide hydrochloride has been reported for the related free base and salt forms. Proton NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic chemical shifts :

- δ 3.06 (triplet, 4H): CH₂ groups adjacent to the morpholine oxygen (CH₂-O-CH₂)

- δ 3.75 (triplet, 4H): CH₂ groups bonded to the morpholine nitrogen (N-CH₂)

- δ 6.61 (broad singlet, 5H): NH protons from the carboximidamide and protonated amine groups

The ¹³C NMR spectroscopic data for the free base form includes chemical shifts at δ 45.0 for the carbon atoms adjacent to nitrogen, δ 65.9 for carbons adjacent to oxygen, and δ 160.8 for the carboximidamide carbon [8]. The hydrochloride salt form may show slight variations in these chemical shifts due to the changed electronic environment upon protonation.

Mass Spectrometry

Mass spectrometric analysis of morpholine-4-carboximidamide hydrochloride would be expected to show a molecular ion peak at m/z 165.62, corresponding to the molecular weight of the salt form. Fragmentation patterns would likely include loss of the chloride ion and subsequent fragmentation of the organic cation.

The free base form (molecular weight 129.16) would show characteristic fragmentation involving loss of the carboximidamide group and morpholine ring opening. Related compounds show similar fragmentation patterns with base peaks often corresponding to the morpholine fragment or carboximidamide-containing ions.

Crystallographic Data

Detailed crystallographic data specifically for morpholine-4-carboximidamide hydrochloride are not available in the literature. However, extensive crystallographic analysis has been performed on the free base form (morpholine-4-carboximidamide), providing valuable structural insights [8].

The free base crystallizes in a tetragonal crystal system with space group I4₁/a [8]. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimension a | 16.5910(6) Å |

| Unit Cell Dimension c | 9.7939(3) Å |

| Unit Cell Volume | 2695.9(2) ų |

| Z (molecules per unit cell) | 16 |

| Calculated Density | 1.273 Mg m⁻³ |

The molecular structure analysis reveals that the morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocyclic rings [8]. The carboximidamide group shows characteristic bond lengths indicating partial double bond character in the C=N bond (1.2971(14) Å) and single bond character in the C-N bonds (1.3595(14) and 1.3902(13) Å) [8].

The N-C-N bond angles in the carboximidamide group are 115.49(9)°, 119.68(10)°, and 124.83(10)°, showing deviation from ideal trigonal planar geometry [8]. This deviation suggests some degree of pyramidalization around the central carbon atom, which is common in carboximidamide systems.

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving N-H⋯N and N-H⋯O interactions, generating a three-dimensional network that contributes to the overall stability of the crystalline material [8].